Gitalin (amorphous)

therapeutic index digitalis glycosides clinical pharmacology

Gitalin (amorphous), CAS 1405-76-1, is a water-soluble, non-crystalline mixture of cardiac glycosides extracted from Digitalis purpurea L., encompassing digitoxin, gitoxin, gitaloxin (16-formylgitoxin), and several other glycosides and genins, together with biologically inactive companion substances that constitute approximately half of the gitalin fraction. Unlike single-entity purified glycosides such as digoxin or digitoxin, gitalin's compositional heterogeneity imparts a distinctive pharmacological profile historically characterized as possessing a wider therapeutic range than any other available digitalis preparation.

Molecular Formula C31H56N8O10
Molecular Weight 700.835
CAS No. 1405-76-1
Cat. No. B576442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGitalin (amorphous)
CAS1405-76-1
Molecular FormulaC31H56N8O10
Molecular Weight700.835
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN
InChIInChI=1S/C31H56N8O10/c1-9-15(5)23(37-22(42)13-32)29(46)39-25(18(8)40)30(47)34-17(7)26(43)35-19(11-14(3)4)27(44)38-24(16(6)10-2)28(45)36-20(31(48)49)12-21(33)41/h14-20,23-25,40H,9-13,32H2,1-8H3,(H2,33,41)(H,34,47)(H,35,43)(H,36,45)(H,37,42)(H,38,44)(H,39,46)(H,48,49)/t15-,16-,17-,18+,19-,20-,23-,24-,25-/m0/s1
InChIKeyAPSWDBKJUOEMOA-MTEWDWANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gitalin (Amorphous) CAS 1405-76-1: Pharmacological Identity and Procurement Baseline Among Digitalis Glycosides


Gitalin (amorphous), CAS 1405-76-1, is a water-soluble, non-crystalline mixture of cardiac glycosides extracted from Digitalis purpurea L., encompassing digitoxin, gitoxin, gitaloxin (16-formylgitoxin), and several other glycosides and genins, together with biologically inactive companion substances that constitute approximately half of the gitalin fraction [1]. Unlike single-entity purified glycosides such as digoxin or digitoxin, gitalin's compositional heterogeneity imparts a distinctive pharmacological profile historically characterized as possessing a wider therapeutic range than any other available digitalis preparation [2]. The compound is classified as a cardiotonic within the cardiovascular anti-heart-failure pharmacotherapeutic group, and its amorphous physical state directly influences its solubility and dissolution behavior compared to crystalline glycoside preparations [1].

Why In-Class Cardiac Glycoside Substitution Fails: Procurement Rationale for Amorphous Gitalin Over Digoxin, Digitoxin, or Digitalis Leaf


Gitalin (amorphous) cannot be interchanged with single-entity cardiac glycosides such as digoxin or digitoxin, nor with whole digitalis leaf preparations, because its pharmacological behavior is governed by the synergistic interplay between active glycosides and the approximately 50% fraction of biologically inactive companion substances that enhance glycoside solubility and diffusibility — a property absent from purified crystalline products [1]. Furthermore, gitalin's therapeutic range (the ratio between therapeutic and toxic doses) differs substantially from that of digitoxin, digoxin, and digitalis leaf, meaning that simple milligram-equivalent substitution would introduce either therapeutic failure or toxicity risk [2]. Procurement of a specific digitalis glycoside for research or reference-standard applications thus demands compound-identity verification against the intended experimental framework, not interchangeable selection from within the cardiac glycoside class.

Quantitative Comparator Evidence: Where Amorphous Gitalin Demonstrates Measurable Differentiation from Digitoxin, Digoxin, Digitalis Leaf, and Other Cardiac Glycosides


Superior Therapeutic Range: Gitalin (Amorphous) Delivers a 41% Wider Therapeutic Window Than Digitalis Leaf in Ambulatory Patients

In a head-to-head clinical comparison of amorphous gitalin against digitalis leaf, digitoxin, and digoxin, gitalin demonstrated a therapeutic range greater than any available digitalis preparation or glycoside. Specifically, in a cohort of 18 ambulatory patients undergoing both rapid and slow digitalization protocols, gitalin yielded an average 41% increase in therapeutic range when compared directly with digitalis leaf [1]. This quantified advantage is attributed to the amorphous mixture's compositional properties and has been corroborated by independent investigators who calculated that the lethal-dose ratio relative to the therapeutic-dose ratio also favors gitalin over digitalis leaf [2].

therapeutic index digitalis glycosides clinical pharmacology congestive heart failure

Therapeutic-Dose-to-Toxic-Dose Ratio: Gitalin's Therapeutic Dose Is Only 40% of Its Toxic Dose, Versus Higher Ratios for Digitoxin, Digitalis Leaf, and Digoxin

A comparative study published in the New England Journal of Medicine quantitatively established that the therapeutic dose of amorphous gitalin is approximately 40% of the toxic dose, whereas the corresponding ratios for digitoxin, digitalis leaf, and digoxin were less favorable (i.e., therapeutic doses represented a larger fraction of toxic doses, indicating narrower safety margins) [1]. This finding was derived from a systematic study of therapeutic and toxic indexes, corroborating earlier reports that gitalin possesses the widest therapeutic range among tested preparations. A subsequent independent re-analysis of the same data confirmed that both the lethal-dose ratio and the therapeutic-dose ratio numerically favor gitalin over digitalis leaf [2].

toxicology therapeutic ratio cardiac glycoside safety digitalis toxicity

Relative Potency on Equivalent Weight Basis: Gitalin Is Approximately 70% as Potent as Digoxin in a Human Bioassay Study

A human bioassay study in 13 hospitalized patients with heart disease of varied etiology directly compared gitalin against digoxin. Gitalin was found to be approximately 70% as potent as digoxin on an equivalent weight basis under the study conditions [1]. This finding means that, milligram-for-milligram, digoxin exerts a stronger cardiotonic effect than gitalin. However, the study also noted that these results conflict with previously published data on gitalin, underscoring the preparation-dependent variability that makes compound-specific characterization essential for research standardization [1].

potency comparison bioassay cardiac glycoside standardization digitalis equivalence

Clinical Salvage Application: Gitalin Effectively Digitalized 8 Patients in Whom Digitoxin, Digoxin, and Digitalis Had Failed Due to Toxicity

In a clinical series of 68 patients with congestive heart failure, amorphous gitalin was used for initial digitalization, redigitalization, and maintenance. Within this cohort, 8 patients who had previously been unable to tolerate digitalis, digitoxin, or digoxin due to toxicity were successfully and safely digitalized with gitalin without any toxicity encountered in the entire series [1]. This clinical observation is consistent with the wider therapeutic-toxic ratio quantitatively established in the comparator studies cited above and provides translational evidence that gitalin can achieve therapeutic endpoints in situations where single-entity glycosides become limiting due to their narrower therapeutic windows.

refractory heart failure digitalis intolerance salvage therapy toxicity switch strategy

Lethal Dose Comparison in Isolated Heart-Lung Model: Gitalin's Minimum Lethal Dose Is 30 Times That of G-Strophanthin (Ouabain)

In an isolated dog heart-lung preparation model of mild heart failure, the minimum lethal dose of amorphous gitalin was determined to be approximately 30 times greater than that of g-strophanthin (ouabain) [1]. The therapeutic and irregularity doses of gitalin were approximately 15% and 51% of its lethal dose, respectively — values similar to those of other cardiac glycosides tested under identical conditions. Notably, this model did not demonstrate a greater margin of safety for gitalin over other glycosides, in contrast to the clinical findings [1]. This discrepancy between ex vivo and clinical results constitutes an important consideration for researchers selecting experimental systems: gitalin's differential behavior is model-dependent, and its documented clinical advantages may derive from extra-cardiac pharmacokinetic factors not captured in isolated heart preparations.

in vitro cardiac model lethal dose determination Strophanthus glycoside comparison heart-lung preparation

Companion Substance-Mediated Bioavailability Enhancement: A Compositional Differentiator of Amorphous Gitalin from Single-Entity Glycosides

Analytical characterization of the amorphous gitalin fraction has revealed that approximately 50% of the mixture consists of biologically inactive leaf substances that are not cardiotonic themselves but function to increase the solubility and diffusibility of the active cardiac glycosides [1]. Critically, gitoxin — a glycoside long considered clinically useless due to its extremely poor absorption when administered as a purified single entity — has been shown to play an important cardiotonic role specifically when co-present with these inactive companion substances within the gitalin mixture [1]. This natural formulation effect is absent from purified single-entity preparations such as digoxin, digitoxin, or pharmaceutical-grade gitoxin, and represents a compositional differentiation that has no equivalent in other commercially available cardiac glycoside products.

glycoside solubility bioavailability modulation companion substances Digitalis purpurea extract composition

Evidence-Anchored Application Scenarios: When to Source Gitalin (Amorphous) Based on Quantitative Differentiation Data


Digitalis Toxicity Modeling and Antidote Screening Reference Compound

Gitalin's therapeutic dose of only 40% of its toxic dose — the most favorable ratio among tested digitalis preparations — makes it the preferred positive control for toxicity-modeling studies in which a glycoside with the widest known therapeutic window is required. The documented clinical experience of successful digitalization in 8 patients who had failed digitoxin, digoxin, and digitalis due to toxicity [1] further supports its selection as a reference compound in toxicity-rescue experimental paradigms.

Natural Product Synergy and Multi-Component Botanical Pharmacokinetic Research

The unique compositional property whereby ~50% of the gitalin fraction consists of inactive companion substances that enhance solubility and diffusibility of the active glycosides, and specifically enable gitoxin to exert a cardiotonic role that it cannot achieve as a purified entity [1], positions gitalin as the only commercially available cardiac glycoside mixture suitable for investigating natural-product synergy mechanisms and multi-component pharmacokinetics in a well-characterized historical framework.

Cardiac Glycoside Comparative Pharmacology and Dose-Equivalence Calibration

For laboratories conducting comparative pharmacology studies across the digitalis class, gitalin provides an essential calibration point: its potency is 70% of digoxin on an equivalent weight basis [1], and its therapeutic range is 41% wider than digitalis leaf [2]. These two quantitative benchmarks allow gitalin to serve as an internal standard for inter-laboratory potency normalization when comparing results obtained with different glycoside preparations.

Differential Arrhythmogenicity Studies in Ex Vivo Cardiac Preparations

Gitalin's documented profile — significantly more liable to cause arrhythmias than digitoxin and acetyldigitoxin in the cat model [1], yet possessing a wider therapeutic range in human studies — provides a valuable contrast compound for mechanistic studies investigating the dissociation between therapeutic efficacy and pro-arrhythmic potential. The 30-fold minimum lethal dose difference relative to g-strophanthin in the dog heart-lung preparation [2] adds an additional quantitative dimension for multi-compound cardiotoxicity ranking in isolated organ systems.

Quote Request

Request a Quote for Gitalin (amorphous)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.